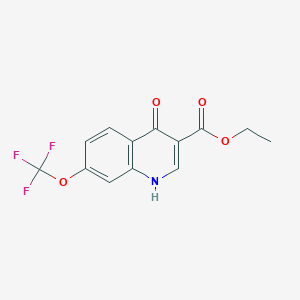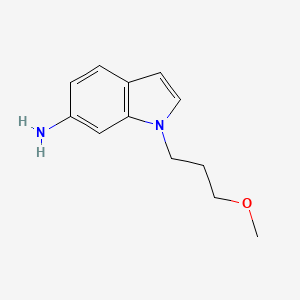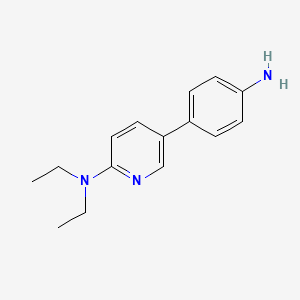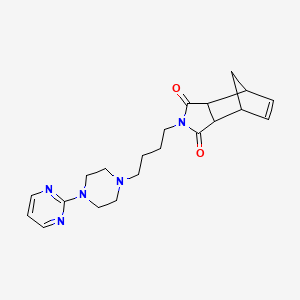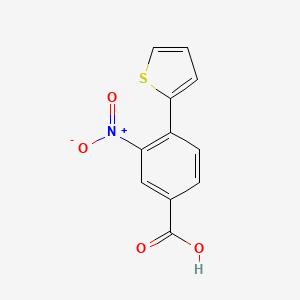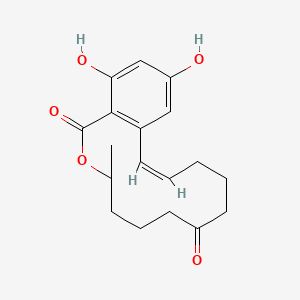
(E)-3,4,5,6,9,10-Hexahydro-14,16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zearalenone-13C18 is a fully 13C-labelled analog of zearalenone, a mycotoxin produced by various Fusarium species. This compound is primarily used as an analytical standard in scientific research, particularly in the fields of food safety and toxicology. The 13C labelling allows for precise quantification and tracking in various analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zearalenone-13C18 involves the incorporation of 13C isotopes into the zearalenone molecule. This is typically achieved through a series of chemical reactions that replace the natural carbon atoms with 13C-labelled carbon atoms. The process often involves the use of 13C-labelled precursors and reagents under controlled conditions to ensure the complete and accurate incorporation of the isotopes.
Industrial Production Methods
Industrial production of Zearalenone-13C18 is carried out in specialized facilities equipped to handle isotopic labelling. The process involves multiple steps, including the synthesis of 13C-labelled precursors, their incorporation into the zearalenone structure, and purification of the final product. The production is typically done under stringent quality control measures to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Zearalenone-13C18 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Zearalenone-13C18 can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Zearalenone-13C18 is widely used in scientific research for various applications, including:
Chemistry: Used as an analytical standard in LC-MS and other chromatographic techniques to quantify zearalenone and its metabolites in food and environmental samples.
Biology: Employed in studies investigating the biological effects of zearalenone, including its estrogenic activity and impact on reproductive health.
Medicine: Used in toxicological studies to assess the health risks associated with zearalenone exposure and to develop methods for its detection and mitigation.
Industry: Applied in the food and feed industry to monitor and control the levels of zearalenone in products, ensuring compliance with safety regulations.
Mécanisme D'action
Zearalenone-13C18 exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and activating estrogen-responsive pathways. This can lead to various biological effects, including disruption of reproductive health and development. The molecular targets and pathways involved include the estrogen receptor alpha (ERα) and beta (ERβ), as well as downstream signaling pathways that regulate gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zearalenone: The non-labelled version of Zearalenone-13C18, also produced by Fusarium species and used in similar applications.
α-Zearalenol: A hydroxylated derivative of zearalenone with similar estrogenic activity.
β-Zearalenol: Another hydroxylated derivative with estrogenic properties.
Zearalanone: A reduced form of zearalenone with similar biological activity.
Uniqueness
Zearalenone-13C18 is unique due to its 13C labelling, which allows for precise quantification and tracking in analytical studies. This makes it particularly valuable in research applications where accurate measurement of zearalenone and its metabolites is critical. The isotopic labelling also helps in distinguishing the compound from its natural counterparts in complex biological and environmental samples.
Propriétés
Formule moléculaire |
C18H22O5 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(12Z)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3- |
Clé InChI |
MBMQEIFVQACCCH-CLTKARDFSA-N |
SMILES isomérique |
CC1CCCC(=O)CCC/C=C\C2=C(C(=CC(=C2)O)O)C(=O)O1 |
SMILES canonique |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




